An In-depth Technical Guide to 13-Bromo-1-tridecanol: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 13-Bromo-1-tridecanol: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 13-Bromo-1-tridecanol. Furthermore, it delves into the significant biological applications of this molecule as a key intermediate in the synthesis of quinol fatty alcohols (QFAs), potent promoters of axonal growth, offering potential therapeutic avenues for neurodegenerative diseases and nerve injury.
Chemical Properties and Structure
13-Bromo-1-tridecanol is a long-chain bifunctional molecule containing both a primary alcohol and a terminal bromine atom. These functional groups make it a valuable building block in organic synthesis.
Physicochemical Data
The key physicochemical properties of 13-Bromo-1-tridecanol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₇BrO | [1] |
| Molecular Weight | 279.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 59 °C | |
| Boiling Point | 338.0 ± 15.0 °C (Predicted) | |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | |
| IUPAC Name | 13-bromotridecan-1-ol | [1] |
| CAS Number | 116754-58-6 | [1] |
| SMILES String | C(CCCCCCCCCCCCO)Br |
Structural Representation
The chemical structure of 13-Bromo-1-tridecanol is characterized by a thirteen-carbon aliphatic chain with a hydroxyl group at one end (C1) and a bromine atom at the other (C13).
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 13-Bromo-1-tridecanol are provided below. These protocols are based on established chemical principles for the manipulation of long-chain alcohols and alkyl halides.[2][3][4]
Synthesis of 13-Bromo-1-tridecanol from 1,13-Tridecanediol
This protocol describes the selective monobromination of a long-chain diol.
Materials:
-
1,13-Tridecanediol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated Sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,13-tridecanediol (1 equivalent) in toluene.
-
Addition of Acids: Carefully add hydrobromic acid (1.1 equivalents) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 equivalents) while stirring. The reaction mixture will become biphasic.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.
-
Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 13-Bromo-1-tridecanol.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.
Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH)
-
δ 3.41 (t, J = 6.9 Hz, 2H, -CH₂Br)
-
δ 1.85 (quint, J = 7.1 Hz, 2H, -CH₂CH₂Br)
-
δ 1.57 (m, 2H, -CH₂CH₂OH)
-
δ 1.42 (m, 2H)
-
δ 1.26 (s, 14H, -(CH₂)₇-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 63.1 (-CH₂OH)
-
δ 34.0 (-CH₂Br)
-
δ 32.9
-
δ 32.8
-
δ 29.6
-
δ 29.5
-
δ 29.4
-
δ 29.1
-
δ 28.8
-
δ 28.2
-
δ 25.7
-
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) [8][9][10][11][12]
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Biological Relevance and Signaling Pathways
13-Bromo-1-tridecanol serves as a crucial precursor for the synthesis of quinol fatty alcohols (QFAs).[13] These synthetic compounds have demonstrated significant neurotrophic activity, particularly in promoting axonal growth, even in the presence of inhibitory molecules such as Semaphorin 3A (Sema3A) and myelin-associated proteins, which are known to impede nerve regeneration after injury.[13]
Quinol Fatty Alcohols (QFAs) and Axonal Growth Promotion
QFAs are designed to mimic the structure of naturally occurring neurotrophic factors. Their mechanism of action involves overcoming the inhibitory signals present in the glial scar that forms after central nervous system (CNS) injury. This makes them promising candidates for the development of therapies aimed at promoting nerve regeneration.
Proposed Signaling Pathway for QFA-Mediated Axonal Growth
The precise signaling cascade initiated by QFAs is an active area of research. However, based on the known pathways of neurotrophic factors and the observed effects of QFAs, a proposed mechanism involves the modulation of key signaling pathways that regulate neuronal survival and growth. Neurotrophins typically bind to Tropomyosin receptor kinase (Trk) receptors, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[14][15][16] These pathways are crucial for promoting cell survival, differentiation, and neurite outgrowth.[17] Inhibitory molecules like Sema3A and myelin-associated proteins can disrupt these pro-growth signals. It is hypothesized that QFAs may act to restore or enhance the activity of these pro-growth pathways, thereby counteracting the inhibitory effects.
This diagram illustrates how inhibitory molecules like Sema3A and myelin proteins typically suppress axonal growth. Quinol fatty alcohols (QFAs) are proposed to activate or modulate Trk receptor signaling, leading to the activation of the PI3K/Akt pathway. Activated Akt can then phosphorylate and inhibit GSK3β, a kinase that, when active, can impair axonal growth. By inhibiting GSK3β and activating other pro-growth targets, the QFA-initiated cascade promotes axonal growth, effectively counteracting the inhibitory signals.[18][19][20]
Conclusion
13-Bromo-1-tridecanol is a versatile chemical intermediate with significant potential in the field of neuroscience and drug development. Its role as a precursor to quinol fatty alcohols, which have demonstrated the ability to promote axonal growth in the face of inhibitory signals, highlights its importance. The detailed chemical data and experimental protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this valuable compound in their ongoing efforts to develop novel therapies for neurological disorders. Further investigation into the precise molecular mechanisms of QFAs will undoubtedly open new avenues for therapeutic intervention.
References
- 1. 13-Bromo-1-tridecanol | 116754-58-6 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 4. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 12. h-brs.de [h-brs.de]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosine phosphorylation and tyrosine kinase activity of the trk proto-oncogene product induced by NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AKT Signaling Pathway in the Nucleus Accumbens Mediates Excessive Alcohol Drinking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ROCK inhibition promotes axon and myelin regeneration via PI3K/Akt/GSK3β in a mouse sciatic nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
